4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4b,9b-dihydroindeno[2,1-a]indene-5,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-15-11-7-3-1-5-9(11)13-14(15)10-6-2-4-8-12(10)16(13)18/h1-8,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSLGPMHLYJZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(C2=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300847 | |
| Record name | 4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50703-54-3 | |
| Record name | NSC139224 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Condensation Reactions
The most widely documented method for synthesizing 4b,9b-dihydroindeno[2,1-a]indene-5,10-dione involves the cyclization of bifunctional aromatic precursors. A study by Wawzonek et al. demonstrated that treating 1,2-di(benzoyl)benzene derivatives with strong bases like sodium hydroxide in methanol induces intramolecular aldol condensation. This reaction forms the fused indenoindene core through a sequence of deprotonation, enolate formation, and cyclization. Key parameters include:
- Temperature : 60–80°C to balance reaction kinetics and product stability
- Solvent : Methanol or ethanol for optimal base solubility
- Yield : 68–72% after recrystallization from acetone
The reaction mechanism proceeds via a six-membered transition state, where the enolate intermediate attacks the adjacent carbonyl group, forming the central eight-membered ring. Steric hindrance from substituents on the aromatic rings significantly impacts reaction efficiency, with electron-withdrawing groups enhancing cyclization rates.
Acid-Catalyzed Ring Closure
Alternative protocols employ Brønsted acids like hydrochloric acid or sulfuric acid to catalyze the cyclization of keto-alcohol precursors. In one approach, 2-(2-hydroxybenzoyl)benzoic acid undergoes dehydration at 120°C in concentrated HCl, producing the target diketone through simultaneous ring formation and oxidation. This method offers advantages in substrate availability but requires careful pH control to prevent over-oxidation side reactions.
| Parameter | Base-Mediated | Acid-Catalyzed |
|---|---|---|
| Reaction Time (h) | 8–12 | 4–6 |
| Typical Yield (%) | 68–72 | 55–60 |
| Byproduct Formation | <5% | 15–20% |
| Scalability | Moderate | Limited |
Comparative data reveal the base-mediated route provides superior yields and scalability, making it preferable for laboratory-scale synthesis.
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial manufacturers have adapted the base-mediated condensation for continuous production using tubular flow reactors. Key optimizations include:
- Catalyst Loading : 0.5–1.0 mol% tetrabutylammonium bromide as phase-transfer catalyst
- Residence Time : 90 seconds at 150°C under 3 bar pressure
- Throughput : 12 kg/hour with 85% conversion efficiency
This approach minimizes thermal degradation pathways observed in batch processes while enabling real-time monitoring of reaction parameters.
Solvent Recovery and Waste Management
Large-scale synthesis employs methyl isobutyl ketone (MIBK) as a recyclable solvent, achieving 92% recovery rates through fractional distillation. Waste streams containing lead byproducts from earlier synthetic routes have been eliminated through catalyst substitutions, aligning with green chemistry principles.
Analytical Characterization
Rigorous quality control in synthesis employs:
- HPLC : C18 column, 70:30 acetonitrile/water, retention time 8.9 min
- MS (EI) : m/z 250.25 [M]+, 222.10 [M-CO]+
- XRD : Orthorhombic crystal system, space group Pna2₁
These methods confirm structural integrity and purity ≥98% for research-grade material.
Chemical Reactions Analysis
Types of Reactions
4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products .
Scientific Research Applications
4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with various biological effects.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural similarities with indenoindole and indenoquinoline derivatives. Key differences arise from substituents and ring fusion patterns, which modulate physical and chemical properties.
Table 1: Comparison of Physical Properties and Substituents
Key Observations :
- Hydroxyl and alkyl/aryl substituents lower melting points compared to unsubstituted analogs, likely due to reduced crystallinity .
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the diketone core, facilitating nucleophilic attacks .
Reactivity and Functionalization
- Acetoxylation : The parent compound reacts with lead tetraacetate to form 4b-acetoxy derivatives, which hydrolyze to alcohols .
- Comparison with Indenoquinolines: Indeno[1,2-b]quinoline-9,11-diones, synthesized via Cu/zeolite-Y catalysts, exhibit distinct reactivity due to nitrogen incorporation, enabling applications in catalysis and optoelectronics .
Electronic and Photophysical Properties
- HOMO-LUMO Separation: Dihydroindenofluorene analogs (e.g., donor/acceptor dihydroindeno[1,2-a]fluorene) show spatial HOMO-LUMO separation, enhancing charge transport in organic semiconductors .
- Photoluminescence: Derivatives like 5,10-dihydroindeno[2,1-a]indene conjugates achieve photoluminescence quantum yields >0.95 with circularly polarized luminescence (CPL), attributed to structural rigidity .
Radical Stability and ESR Data
- Radical Ions: The anion radical of 5,10-dihydroindeno[2,1-a]indene shows unusually large hyperfine coupling constants (hfc) for methylene protons (Whiffen Effect), suggesting spin density delocalization. The diketone groups in the target compound may further stabilize radical species .
Biological Activity
Introduction
4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione is a complex organic compound characterized by a fused ring system and notable for its various biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique structure that contributes to its reactivity and biological activity. The presence of carbonyl groups at the 5 and 10 positions enhances its potential for interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inhibiting tumor cell proliferation in various cancer models. For instance:
- Case Study : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines (MCF-7) with IC50 values indicating potent activity against these cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research has indicated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory pathways.
- Mechanism of Action : The mechanism appears to involve the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Table 2: Summary of Biological Activities
| Activity | Model/System | Observations |
|---|---|---|
| Anticancer | MCF-7 Cell Line | Induced apoptosis; IC50 values < 10 µM |
| Anti-inflammatory | Murine Models | Reduced COX-2 expression |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its structure allows it to bind to various receptors and enzymes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It can modulate receptor activity that affects cellular signaling pathways related to cell survival and proliferation .
Research Applications
Given its diverse biological activities, this compound is being explored for various applications:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione and its derivatives?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions, such as KCO-promoted three-component reactions involving indenone derivatives and aromatic aldehydes. For example, chromeno-indeno-pyridine derivatives are synthesized using this method under reflux conditions in ethanol, yielding structurally complex products . Researchers should also explore analogous pathways documented for related dihydroindenoindene systems, such as cyclocondensation of diketones with aldehydes or amines .
Q. How can researchers optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Optimization involves systematic variation of catalysts (e.g., alkali carbonates), solvents (polar aprotic vs. protic), and temperature. For instance, KCO enhances nucleophilic substitution efficiency in multicomponent reactions . Advanced approaches integrate AI-driven platforms like COMSOL Multiphysics to simulate reaction kinetics and predict optimal parameters, reducing trial-and-error experimentation .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. X-ray crystallography resolves stereochemical ambiguities, while FT-IR identifies functional groups (e.g., diketone C=O stretches). Cross-referencing with databases like CAS Registry (e.g., CAS 475-25-2 for analogous systems) ensures accuracy .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and steric properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations, using software like Gaussian or ORCA, model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Molecular docking studies assess potential interactions with biological targets if applicable. Theoretical frameworks must align with experimental data to validate computational predictions .
Q. What strategies resolve contradictions in spectral or crystallographic data during structural validation?
- Methodological Answer : Contradictions often arise from polymorphism or solvent-induced conformational changes. Researchers should:
- Compare experimental data with simulated spectra from computational models.
- Perform variable-temperature NMR or dynamic XRD to capture conformational flexibility.
- Apply Bayesian statistics to quantify uncertainty in data interpretation .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer : Mechanistic hypotheses should be rooted in established organic chemistry principles (e.g., Baldwin’s rules, frontier orbital theory). For example, the compound’s diketone moiety may undergo nucleophilic attack, guided by electron-deficient regions identified via DFT. Isotopic labeling (e.g., ¹⁸O tracing in oxidation steps) validates proposed pathways .
Q. What methodologies ensure reproducibility in synthesizing and testing derivatives of this compound?
- Methodological Answer : Reproducibility requires:
- Strict adherence to documented protocols (e.g., reaction stoichiometry in ).
- Use of standardized analytical controls (e.g., internal NMR standards).
- Transparent reporting of failure cases in supplementary materials to avoid publication bias .
Q. How can bibliometric analysis identify gaps in existing research on dihydroindenoindene systems?
- Methodological Answer : Tools like VOSviewer or CiteSpace map keyword co-occurrence networks across databases (e.g., Scopus, Web of Science). Metrics such as citation bursts highlight understudied areas (e.g., catalytic asymmetric synthesis or environmental degradation pathways). Researchers should prioritize interdisciplinary gaps, such as combining synthetic chemistry with computational toxicology .
Methodological Best Practices
- Data Contradiction Analysis : Use triangulation (experimental, computational, and literature data) to resolve discrepancies .
- Experimental Design : Align with Guiding Principle 2 ( ) by linking hypotheses to overarching theories (e.g., Woodward-Hoffmann rules for pericyclic reactions).
- Ethical Reporting : Disclose limitations in material purity (e.g., CAS 874-35-1 safety protocols ) and methodological constraints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
